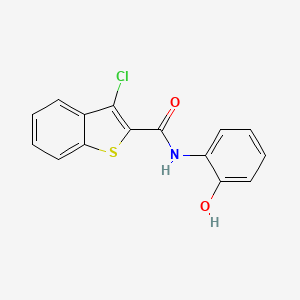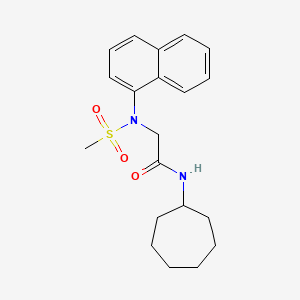![molecular formula C22H22N2O6 B12460143 ethyl 4-({[2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoate](/img/structure/B12460143.png)
ethyl 4-({[2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ETHYL 4-[2-(3-METHOXYPROPYL)-1,3-DIOXOISOINDOLE-5-AMIDO]BENZOATE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethyl ester group, a methoxypropyl side chain, and a phthalimide moiety. Its chemical properties make it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[2-(3-METHOXYPROPYL)-1,3-DIOXOISOINDOLE-5-AMIDO]BENZOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Phthalimide Intermediate: The initial step involves the reaction of phthalic anhydride with ammonia or a primary amine to form phthalimide.
Alkylation: The phthalimide intermediate is then alkylated with 3-methoxypropyl bromide under basic conditions to introduce the methoxypropyl side chain.
Amidation: The alkylated phthalimide is reacted with ethyl 4-aminobenzoate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
ETHYL 4-[2-(3-METHOXYPROPYL)-1,3-DIOXOISOINDOLE-5-AMIDO]BENZOATE undergoes various chemical reactions, including:
Substitution Reactions: The aromatic ring in the compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Reduction Reactions: The carbonyl groups in the phthalimide moiety can be reduced to form corresponding alcohols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid (for nitration), sulfuric acid (for sulfonation), and halogens (for halogenation) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) are used for hydrolysis reactions.
Major Products
Nitration: Nitro derivatives of the aromatic ring.
Reduction: Alcohol derivatives of the phthalimide moiety.
Hydrolysis: Corresponding carboxylic acid and alcohol.
科学研究应用
ETHYL 4-[2-(3-METHOXYPROPYL)-1,3-DIOXOISOINDOLE-5-AMIDO]BENZOATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of ETHYL 4-[2-(3-METHOXYPROPYL)-1,3-DIOXOISOINDOLE-5-AMIDO]BENZOATE involves its interaction with specific molecular targets and pathways. The phthalimide moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. The methoxypropyl side chain may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
ETHYL 4-{2-[(3-METHOXYPROPYL)AMINO]ACETAMIDO}BENZOATE: This compound has a similar structure but differs in the presence of an amino group instead of the phthalimide moiety.
METHYL 4-BROMOBENZOATE: Another ester derivative with different substituents on the aromatic ring.
Uniqueness
ETHYL 4-[2-(3-METHOXYPROPYL)-1,3-DIOXOISOINDOLE-5-AMIDO]BENZOATE is unique due to its combination of the phthalimide moiety and the methoxypropyl side chain This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds
属性
分子式 |
C22H22N2O6 |
|---|---|
分子量 |
410.4 g/mol |
IUPAC 名称 |
ethyl 4-[[2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carbonyl]amino]benzoate |
InChI |
InChI=1S/C22H22N2O6/c1-3-30-22(28)14-5-8-16(9-6-14)23-19(25)15-7-10-17-18(13-15)21(27)24(20(17)26)11-4-12-29-2/h5-10,13H,3-4,11-12H2,1-2H3,(H,23,25) |
InChI 键 |
CYKJKTTXKDPZQA-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CCCOC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[1-(3,4-Dichlorophenyl)-3-methoxy-3-oxopropyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B12460062.png)
![2-{[(3-{[(4-Tert-butylphenyl)carbonyl]amino}-4-chlorophenyl)carbonyl]amino}benzoic acid](/img/structure/B12460066.png)
![N-{4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}-2-(naphthalen-1-yloxy)acetamide](/img/structure/B12460067.png)
![2-(4-methylphenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-methylbutanoate](/img/structure/B12460073.png)

![N'-[(1E)-1-(5-chloro-2-hydroxyphenyl)ethylidene]-3-(4-methylpiperazin-1-ylsulfonyl)benzohydrazide](/img/structure/B12460080.png)

![N-(2,4-dichlorophenyl)-2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetamide (non-preferred name)](/img/structure/B12460090.png)
![2-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenol](/img/structure/B12460096.png)
![4-[(4-methylphenyl)carbonyl]-2-phenyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B12460104.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-methyl-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B12460112.png)
![3-[4-(2-Anilino-2-oxoethoxy)-2-chloro-5-methoxyphenyl]prop-2-enoic acid](/img/structure/B12460135.png)
![4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}phenol](/img/structure/B12460145.png)
![N-(5-chloro-2-methoxyphenyl)-4-{[(4,6-diaminopyrimidin-2-yl)sulfanyl]methyl}benzamide](/img/structure/B12460150.png)
